Comprehensive Technical Guide: trans-4-(Dimethylamino)cyclohexanol Hydrochloride
Comprehensive Technical Guide: trans-4-(Dimethylamino)cyclohexanol Hydrochloride
An in-depth technical guide on the chemical properties, synthesis, and applications of trans-4-(dimethylamino)cyclohexanol hydrochloride.
Executive Summary
trans-4-(Dimethylamino)cyclohexanol hydrochloride is a highly versatile, bifunctional aliphatic building block widely utilized in medicinal chemistry and drug discovery[1]. Featuring both a secondary hydroxyl group and a tertiary amine within a rigid cyclohexane scaffold, this compound serves as a critical intermediate for synthesizing G-protein-coupled receptor (GPCR) ligands, kinase inhibitors, and Proteolysis Targeting Chimera (PROTAC) linkers[2][3].
This technical whitepaper provides an authoritative analysis of its physicochemical properties, the thermodynamic causality behind its conformational stability, and a field-validated protocol for its stereoselective synthesis.
Physicochemical Profiling
Understanding the fundamental properties of this compound is essential for predicting its behavior in organic synthesis and biological systems. The hydrochloride salt form is specifically engineered to overcome the inherent instability and poor aqueous solubility of the free base[1][4].
Table 1: Core Physicochemical Properties
| Property | Value |
| IUPAC Name | rel-(1r,4r)-4-(dimethylamino)cyclohexan-1-ol hydrochloride |
| CAS Registry Number | 2231673-70-2 |
| Molecular Formula | C₈H₁₈ClNO (C₈H₁₇NO · HCl) |
| Molecular Weight | 179.69 g/mol |
| Physical State | Crystalline Solid |
| Purity Standard | ≥ 95% - 97% |
| Storage Temperature | Refrigerator (2-8 °C), desiccated |
Structural & Conformational Logic
The utility of trans-4-(dimethylamino)cyclohexanol lies in its predictable spatial geometry. In 1,4-disubstituted cyclohexanes, the stereochemistry dictates the conformational equilibrium of the ring[5].
The trans isomer is thermodynamically favored because it can adopt a diequatorial chair conformation . In this state, both the bulky dimethylamino group and the hydroxyl group project outward along the equatorial plane of the cyclohexane ring. This minimizes 1,3-diaxial steric interactions that would otherwise destabilize the molecule[5].
Conversely, the cis isomer is forced into an axial-equatorial conformation, introducing significant steric strain. For drug development, the rigid, diequatorial vector of the trans isomer provides a precise spatial distance between the hydrogen-bond donor (-OH) and the basic center (-N(CH₃)₂), which is often critical for optimal receptor binding[2].
Table 2: Conformational Energy Dynamics
| Conformation | Hydroxyl Position | Dimethylamino Position | Relative Thermodynamic Stability |
| trans (Diequatorial) | Equatorial | Equatorial | Highly Favored (Lowest Energy) |
| trans (Diaxial) | Axial | Axial | Disfavored (Severe 1,3-diaxial clashes) |
| cis (Axial-Equatorial) | Axial | Equatorial | Intermediate Strain |
| cis (Equatorial-Axial) | Equatorial | Axial | Intermediate Strain |
Synthetic Methodology: Reductive Amination
The most robust and scalable method for synthesizing trans-4-(dimethylamino)cyclohexanol is the reductive amination of 4-hydroxycyclohexanone with dimethylamine[6][7].
Synthetic workflow for trans-4-(dimethylamino)cyclohexanol hydrochloride.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring that intermediate checks confirm the success of each mechanistic step[6][8].
Step 1: Iminium Ion Formation
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Procedure: Dissolve 1.0 equivalent of 4-hydroxycyclohexanone in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 1.2 equivalents of dimethylamine (2.0 M solution in THF) followed by 0.1 equivalents of glacial acetic acid. Stir at room temperature for 2 hours.
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Causality & Validation: Acetic acid acts as a crucial catalyst. It protonates the intermediate hemiaminal, lowering the activation energy for water elimination to form the reactive iminium ion. Validation: An aliquot analyzed via IR spectroscopy will show the disappearance of the sharp ketone carbonyl stretch (~1710 cm⁻¹) and the appearance of a weaker iminium C=N stretch.
Step 2: Selective Reduction
-
Procedure: Cool the reaction vessel to 0 °C using an ice bath. Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality & Validation: NaBH(OAc)₃ is explicitly chosen over sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it too mild to reduce the unreacted ketone, but perfectly tuned to reduce the highly electrophilic iminium ion[6][7]. This prevents the formation of 1,4-cyclohexanediol byproducts. Validation: TLC (DCM:MeOH 9:1 with ninhydrin stain) will reveal the consumption of the starting material and the formation of a polar, amine-positive spot.
Step 3: Quenching and Isomer Separation
-
Procedure: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Eluent: DCM/MeOH/NH₄OH 90:9:1) to separate the cis and trans isomers.
-
Causality & Validation: The basic modifier (NH₄OH) in the eluent prevents the tertiary amine from streaking on the acidic silica gel. The trans isomer typically elutes at a different retention factor (Rf) than the cis isomer due to the differing spatial accessibility of the polar groups to the stationary phase.
Step 4: Hydrochloride Salt Precipitation
-
Procedure: Dissolve the isolated trans free base in anhydrous diethyl ether. Slowly bubble dry HCl gas into the solution (or add a stoichiometric amount of 4M HCl in dioxane) at 0 °C. A white crystalline precipitate will form immediately. Filter the solid, wash with cold ether, and dry under high vacuum.
-
Causality & Validation: The free base is a viscous liquid/low-melting solid susceptible to atmospheric N-oxidation and CO₂ absorption. Converting it to the hydrochloride salt locks the amine in a protonated state, yielding a highly crystalline, shelf-stable powder with excellent aqueous solubility[1][4].
Applications in Drug Discovery
The trans-4-(dimethylamino)cyclohexanol scaffold is highly prized in medicinal chemistry for its ability to modulate the physicochemical properties of larger drug molecules[2][3].
Downstream applications of the trans-4-(dimethylamino)cyclohexanol scaffold.
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Solubility Enhancement: Appending this motif to highly lipophilic core structures (e.g., flat aromatic kinase inhibitors) dramatically improves aqueous solubility and oral bioavailability due to the ionizable tertiary amine (pKa ~9.5).
-
PROTAC Linker Construction: The secondary alcohol serves as an excellent nucleophile for etherification or esterification, allowing the molecule to act as a rigid, vector-directing linker between an E3 ligase ligand and a target protein binder.
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CNS Penetration: The dimethylamino group is a classic pharmacophore for central nervous system (CNS) agents, frequently utilized to achieve optimal blood-brain barrier (BBB) penetration and target engagement with monoamine transporters or opioid receptors[2].
References
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AChemBlock. trans-4-(dimethylamino)-Cyclohexanol hydrochloride 95% | CAS 2231673-70-2. 1
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Sigma-Aldrich. trans-4-(dimethylamino)cyclohexanol hydrochloride | 2231673-70-2. 4
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Google Patents (US8288430B2). Spiro(5.5)undecane derivatives. 2
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ResearchGate. Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer. 5
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Googleapis.com (US 2005/0208093 A1). Patent Application Publication: Reductive amination using Sodium cyanoborohydride. 6
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Google Patents (WO2011029915A1). Ether derivatives of bicyclic heteroaryls. 3
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Google Patents (WO2015025025A1). Alkynyl alcohols and methods of use. 8
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PMC (NIH). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. 7
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- 3. WO2011029915A1 - Ether derivatives of bicyclic heteroaryls - Google Patents [patents.google.com]
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